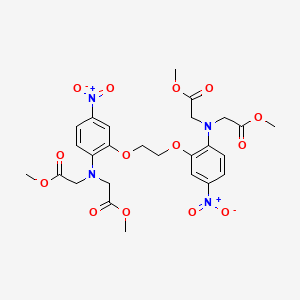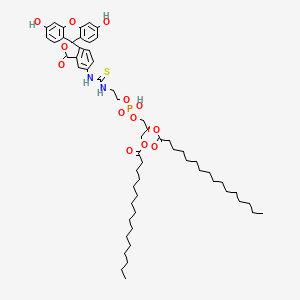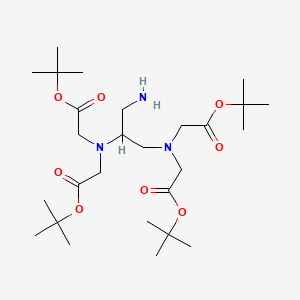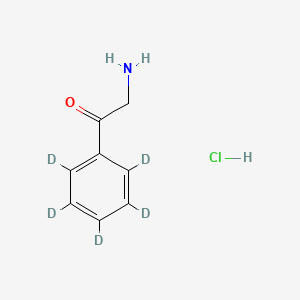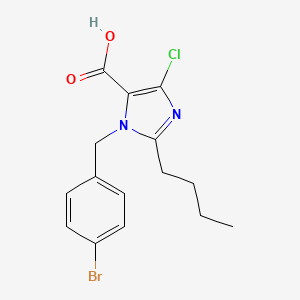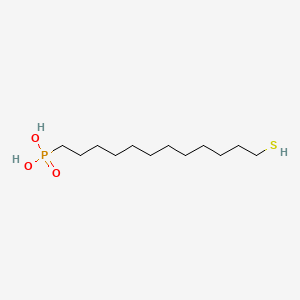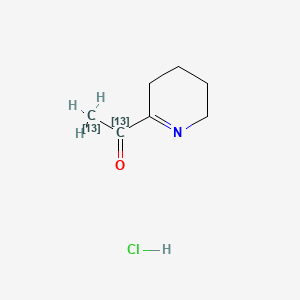
L-(+)-2-Phenylglycine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-(+)-2-Phenylglycine-d5, also known as L-2PG-d5, is a synthetic amino acid derivative used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of L-(+)-2-Phenylglycine-d5 can be achieved through a multi-step process involving several reactions.
Starting Materials
Benzene-d5, Sodium hydroxide, Ethyl bromide, Diethylamine, Benzyl bromide, Hydrochloric acid, Sodium cyanoborohydride, Sodium borohydride, L-(+)-2-Phenylglycine
Reaction
The first step involves the reaction of benzene-d5 with sodium hydroxide to form phenol-d5., Ethyl bromide is then added to phenol-d5 to form ethyl phenyl ether-d5., Diethylamine is then added to ethyl phenyl ether-d5 to form N,N-diethylphenylamine-d5., Benzyl bromide is then added to N,N-diethylphenylamine-d5 to form N-benzyl-N,N-diethylphenylamine-d5., Hydrochloric acid is then added to N-benzyl-N,N-diethylphenylamine-d5 to form L-(+)-2-Phenylglycine-d5 hydrochloride., Sodium cyanoborohydride is then added to L-(+)-2-Phenylglycine-d5 hydrochloride to form the corresponding borohydride salt., Finally, sodium borohydride is added to the borohydride salt to form L-(+)-2-Phenylglycine-d5.
Wissenschaftliche Forschungsanwendungen
L-(+)-2-Phenylglycine-d5 is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. L-(+)-2-Phenylglycine-d5 has been used as a substrate in enzyme assays, as a ligand in receptor binding studies, and as a probe in biochemical and biophysical studies. It has also been used in the study of protein structure and function, and in the design of novel drugs and drug delivery systems.
Wirkmechanismus
L-(+)-2-Phenylglycine-d5 is thought to act as a substrate for enzymes involved in the synthesis of proteins. It is believed to interact with the active site of the enzyme, allowing the enzyme to catalyze the formation of a peptide bond between two amino acids. This peptide bond is then used to form a protein structure.
Biochemische Und Physiologische Effekte
L-(+)-2-Phenylglycine-d5 has been studied for its biochemical and physiological effects. It has been found to be an effective substrate for enzymes involved in the synthesis of proteins. It has also been found to interact with receptors involved in the modulation of cell signaling pathways, and to modulate the activity of certain enzymes. In addition, it has been shown to modulate the activity of certain ion channels, and to affect the metabolism of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
L-(+)-2-Phenylglycine-d5 has several advantages for laboratory experiments. It is a stable, water-soluble compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, it is important to note that L-(+)-2-Phenylglycine-d5 is not very soluble in organic solvents, and its use in certain laboratory experiments may be limited due to its low solubility.
Zukünftige Richtungen
There are many potential future directions for the study of L-(+)-2-Phenylglycine-d5. For example, further research could be conducted to better understand its biochemical and physiological effects, as well as its interactions with enzymes and receptors. Additionally, further research could be conducted to explore its potential applications in the design of novel drugs and drug delivery systems. Finally, further research could be conducted to identify new synthesis methods and purification techniques for L-(+)-2-Phenylglycine-d5.
Eigenschaften
CAS-Nummer |
1246820-68-7 |
|---|---|
Produktname |
L-(+)-2-Phenylglycine-d5 |
Molekularformel |
C8H9NO2 |
Molekulargewicht |
156.196 |
IUPAC-Name |
(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
ZGUNAGUHMKGQNY-FOXQAWPQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Synonyme |
(αS)-α-Amino-benzeneacetic-d5 Acid; L-2-Phenyl-glycine-d5; (+)-(S)-Phenylglycine-d5; (+)-Phenylglycine-d5; (2S)-Amino-2-phenylethanoic-d5 Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



